molecular formula C21H32N2O5 B2821559 4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine CAS No. 1706143-83-0

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine

Cat. No.: B2821559
CAS No.: 1706143-83-0
M. Wt: 392.496
InChI Key: KKXQCDANGBHHNX-UHFFFAOYSA-N
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Description

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine is a complex organic compound characterized by its unique structure, which includes a bipiperidine core substituted with methoxy and trimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine typically involves multi-step organic reactions. The process begins with the preparation of the bipiperidine core, followed by the introduction of the methoxy and trimethoxybenzoyl groups through specific reactions such as nucleophilic substitution and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced analytical methods, such as high-performance liquid chromatography (HPLC), ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4-trimethoxybenzyl)-4-piperidinecarboxamide
  • 1-methyl-2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
  • 4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Uniqueness

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine is unique due to its specific substitution pattern and the presence of both methoxy and trimethoxybenzoyl groups

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5/c1-25-16-9-13-22(14-10-16)15-7-11-23(12-8-15)21(24)17-5-6-18(26-2)20(28-4)19(17)27-3/h5-6,15-16H,7-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXQCDANGBHHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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